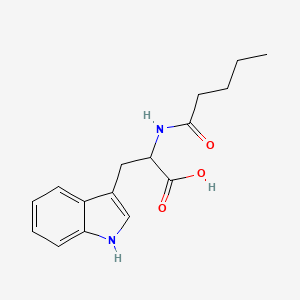
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid, also known as tryptophan pentanoyl ester (Trp-Pent), is a modified form of tryptophan that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Trp-Pent has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, Trp-Pent has been shown to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In immunology, Trp-Pent has been demonstrated to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells, suggesting its potential use as an immunomodulatory agent. In oncology, Trp-Pent has been studied for its antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The exact mechanism of action of Trp-Pent is not fully understood, but it is believed to act through various pathways. In neuroscience, Trp-Pent has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, leading to enhanced synaptic plasticity and memory formation. In immunology, Trp-Pent has been demonstrated to activate the toll-like receptor 4 (TLR4) pathway, leading to the production of cytokines and the enhancement of natural killer cell activity. In oncology, Trp-Pent has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Trp-Pent has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of immune function, and the inhibition of tumor growth. In neuroscience, Trp-Pent has been demonstrated to increase the levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. In immunology, Trp-Pent has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to enhanced immune function. In oncology, Trp-Pent has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
One of the main advantages of Trp-Pent is its potential therapeutic applications in various fields of research. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the potential for toxicity, as high doses of Trp-Pent have been shown to cause liver damage in animal models.
将来の方向性
There are several future directions for research on Trp-Pent. One direction is to further elucidate its mechanism of action in various applications, which could lead to the development of more effective therapeutic interventions. Another direction is to optimize its use in lab experiments by identifying the optimal dose and administration route. Additionally, further studies are needed to assess the safety and toxicity of Trp-Pent in humans, which could pave the way for its clinical use in the future.
合成法
Trp-Pent can be synthesized through the reaction of 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain Trp-Pent in high yield.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,14,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXMYGUCMIQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


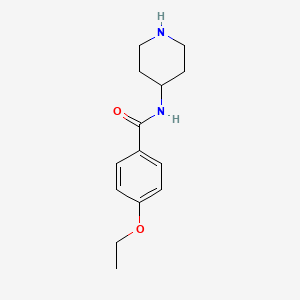
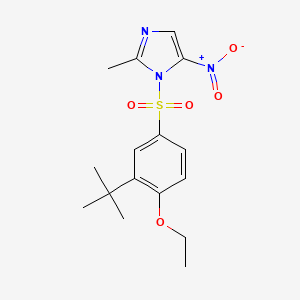
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
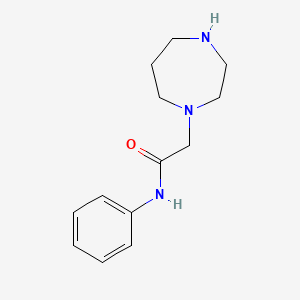

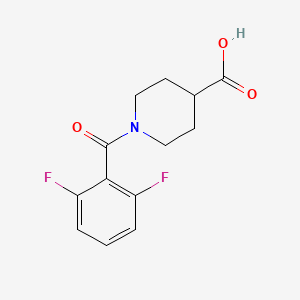

![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
